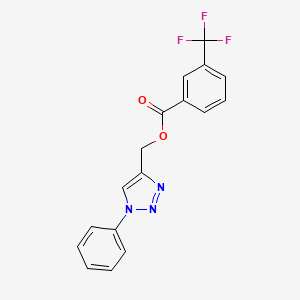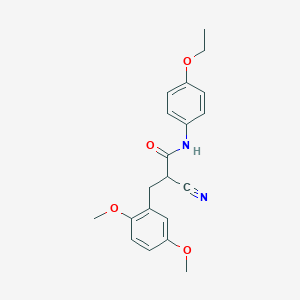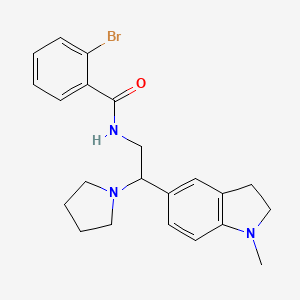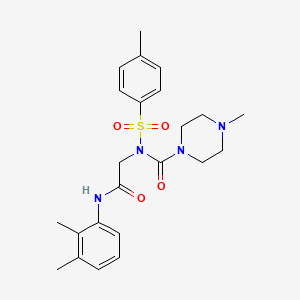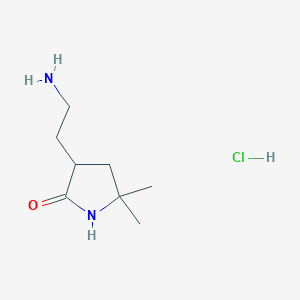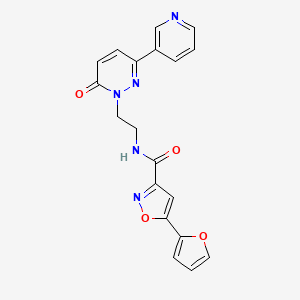![molecular formula C18H23NO5 B2954733 2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide CAS No. 1795413-54-5](/img/structure/B2954733.png)
2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide is a complex organic compound that features both aromatic and heterocyclic structures
Mecanismo De Acción
Target of Action
Furan derivatives have been noted for their wide range of biological and pharmacological properties . They have been used in various therapeutic areas, suggesting that they may interact with multiple targets.
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics
Biochemical Pathways
Given the broad range of biological activities associated with furan derivatives , it is likely that multiple pathways could be affected.
Result of Action
Furan derivatives have been noted for their therapeutic efficacy in various areas , suggesting that they can induce significant molecular and cellular changes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions including hydrolysis, esterification, and amidation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dimethoxyphenylacetonitrile: An intermediate in the synthesis of various organic compounds.
Furan derivatives: Known for their wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
What sets 2-(3,4-dimethoxyphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide apart is its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-18(21,11-14-5-4-8-24-14)12-19-17(20)10-13-6-7-15(22-2)16(9-13)23-3/h4-9,21H,10-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJXWPAEMGKZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)CC2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate](/img/structure/B2954651.png)
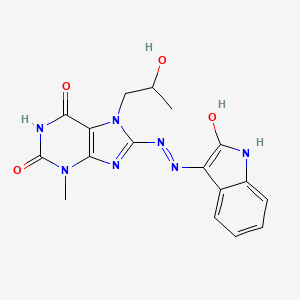
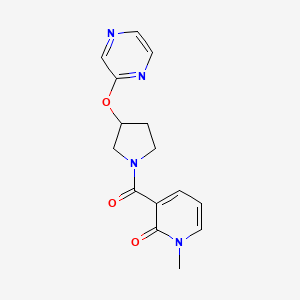
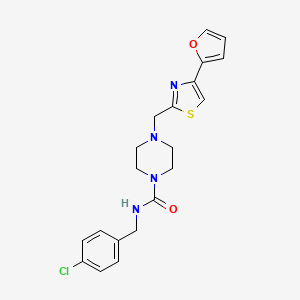
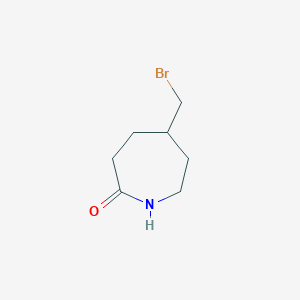
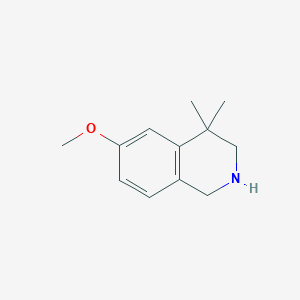
![4-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2954659.png)
